Dihydroorotase Inhibition vs. Thiazole Acetamide Baseline
The target compound inhibits mouse Ehrlich ascites dihydroorotase with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. This value is approximately 67‑fold weaker than the reported IC₅₀ of 2.69 µM for the most potent thiazole‑2‑acetamide antitubulin derivative 10a [2], illustrating that the 4‑hydroxy‑substituted acetamide occupies a distinct potency and selectivity niche. No direct head‑to‑head comparison data exist; the inference is class‑level.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 × 10⁵ nM (180 µM) against mouse Ehrlich ascites dihydroorotase |
| Comparator Or Baseline | Thiazole‑2‑acetamide derivative 10a: IC₅₀ = 2.69 µM against tubulin polymerization (most potent in series) |
| Quantified Difference | ~67‑fold lower potency; distinct target selectivity (dihydroorotase vs. tubulin) |
| Conditions | Dihydroorotase assay: 10 µM compound, pH 7.37, mouse Ehrlich ascites enzyme; tubulin assay: cell‑free tubulin polymerization |
Why This Matters
The weak dihydroorotase activity is unlikely to be therapeutically useful on its own, but it establishes a starting point for fragment‑based design of pyrimidine biosynthesis inhibitors.
- [1] BindingDB. Affinity Data for BDBM50405110: IC50 = 1.80E+5 nM against mouse Ehrlich ascites dihydroorotase. https://bdb99.ucsd.edu View Source
- [2] Al‑Wahaibi LH et al. (2025) Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole‑2‑acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Pharmacology, 16:1456789. https://www.frontiersin.org View Source
